

# An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxypentanoate

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## Compound of Interest

Compound Name: *Methyl 4-hydroxypentanoate*

Cat. No.: *B14915715*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Methyl 4-hydroxypentanoate**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key chemical pathways and workflows.

## Core Physicochemical Properties

**Methyl 4-hydroxypentanoate** is an organic compound with the chemical formula C<sub>6</sub>H<sub>12</sub>O<sub>3</sub>.<sup>[1]</sup> It is the methyl ester of 4-hydroxypentanoic acid and is recognized as a valuable intermediate in chemical synthesis, particularly in the production of γ-valerolactone (GVL), a significant biofuel and green solvent.<sup>[2]</sup>

The following tables summarize the key physicochemical and computed properties of **Methyl 4-hydroxypentanoate**. Experimental data for some properties are not readily available in published literature; in such cases, computed values from reliable databases are provided.

Table 1: General and Physicochemical Properties of **Methyl 4-hydroxypentanoate**

Property	Value	Source
IUPAC Name	methyl 4-hydroxypentanoate	<a href="#">[3]</a>
Synonyms	4-hydroxyvalerate methyl ester, 4-hydroxypentanoic acid methyl ester	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	126252-14-0	<a href="#">[1]</a>
Molecular Formula	C6H12O3	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	132.16 g/mol	<a href="#">[3]</a>
Boiling Point	Not available (Experimental)	
Melting Point	Not available (Experimental)	
Density	Not available (Experimental)	
Solubility	No specific data available. Expected to be soluble in alcohols and other organic solvents.	
XLogP3	0.5	<a href="#">[3]</a>
Hydrogen Bond Donor Count	1	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[3]</a>
Rotatable Bond Count	4	<a href="#">[3]</a>

Table 2: Computed Spectroscopic and Mass Properties of **Methyl 4-hydroxypentanoate**

Property	Value	Source
Exact Mass	132.078644241 Da	[3]
Monoisotopic Mass	132.078644241 Da	[3]
Topological Polar Surface Area	46.5 Å <sup>2</sup>	[3]
Heavy Atom Count	9	[3]

## Spectroscopic Data (Predicted)

While direct experimental spectra for **Methyl 4-hydroxypentanoate** are not widely published, the following tables detail the predicted spectroscopic characteristics based on its molecular structure. These predictions are essential for the identification and characterization of the compound in a laboratory setting.

Table 3: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 3.8 - 4.0	Multiplet	1H	-CH(OH)-
3.67	Singlet	3H	-OCH <sub>3</sub>
~ 2.4	Triplet	2H	-CH <sub>2</sub> -C(=O)
~ 1.7 - 1.9	Multiplet	2H	-CH <sub>2</sub> -CH(OH)-
~ 1.2	Doublet	3H	-CH(OH)CH <sub>3</sub>
Variable	Broad Singlet	1H	-OH

Table 4: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 174	C=O (Ester)
~ 67	-CH(OH)-
~ 51	-OCH <sub>3</sub>
~ 35	-CH <sub>2</sub> -CH(OH)-
~ 30	-CH <sub>2</sub> -C(=O)
~ 23	-CH(OH)CH <sub>3</sub>

Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3200	Broad	O-H stretch (alcohol)
2970 - 2850	Medium-Strong	C-H stretch (alkane)
~ 1740	Strong	C=O stretch (ester)
1250 - 1000	Strong	C-O stretch (ester and alcohol)

Table 6: Predicted Mass Spectrometry (MS) Fragmentation

m/z	Proposed Fragment Ion
132	[M] <sup>+</sup> (Molecular Ion)
117	[M - CH <sub>3</sub> ] <sup>+</sup>
101	[M - OCH <sub>3</sub> ] <sup>+</sup>
87	[CH <sub>2</sub> CH <sub>2</sub> COOCH <sub>3</sub> ] <sup>+</sup>
74	[CH <sub>2</sub> (OH)OCH <sub>3</sub> ] <sup>+</sup> (McLafferty Rearrangement)
59	[COOCH <sub>3</sub> ] <sup>+</sup>
43	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

### Synthesis of Methyl 4-hydroxypentanoate via Hydrogenation of Methyl Levulinate

This protocol describes a common method for synthesizing **Methyl 4-hydroxypentanoate**, which is a key intermediate in the production of  $\gamma$ -valerolactone (GVL) from biomass-derived methyl levulinate.[\[2\]](#)

#### Materials:

- Methyl levulinate
- Methanol (or another suitable solvent)
- Hydrogen gas ( $H_2$ )
- Ruthenium-based catalyst (e.g., Ru/C) or Nickel-based catalyst
- High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
- Filtration apparatus
- Rotary evaporator
- Deuterated chloroform ( $CDCl_3$ ) for NMR analysis
- Gas chromatograph-mass spectrometer (GC-MS)

#### Procedure:

- Reactor Setup: Ensure the high-pressure autoclave is clean and dry.
- Charging the Reactor: Add methyl levulinate, methanol (as a solvent), and the chosen catalyst (e.g., 5 wt% Ru/C) to the autoclave. A typical substrate-to-catalyst ratio is 20:1 by weight.

- **Sealing and Purging:** Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.
- **Pressurization and Heating:** Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).
- **Reaction Monitoring:** Monitor the reaction progress by observing the pressure drop of hydrogen. Samples can be carefully withdrawn at intervals (after cooling and depressurizing the reactor) and analyzed by GC-MS to determine the conversion of methyl levulinate and the selectivity towards **Methyl 4-hydroxypentanoate**.
- **Cooling and Depressurization:** Once the reaction is complete (or has reached the desired conversion), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
- **Product Recovery:** Open the reactor and recover the liquid mixture.
- **Catalyst Separation:** Separate the solid catalyst from the liquid product mixture by filtration.
- **Solvent Removal:** Remove the solvent (methanol) from the filtrate using a rotary evaporator under reduced pressure.
- **Purification (Optional):** If further purification is required to isolate **Methyl 4-hydroxypentanoate** from unreacted starting material or byproducts like GVL, fractional distillation under vacuum can be employed.
- **Characterization:** Characterize the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

## Determination of Boiling Point (Micro-scale Method)

This protocol outlines a general method for determining the boiling point of a small liquid sample.

### Materials:

- Small test tube (e.g., 10 x 75 mm)

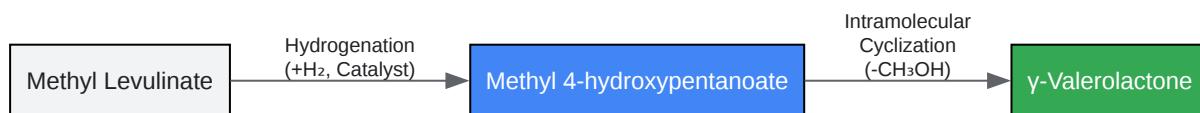
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)
- Sample of **Methyl 4-hydroxypentanoate**

**Procedure:**

- Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.
- Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.
- Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath. Heat the bath slowly and steadily.
- Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a steady stream of bubbles emerges from the capillary tube.
- Equilibrium Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
- Recording: Record the temperature at this point. For accuracy, the determination can be repeated.

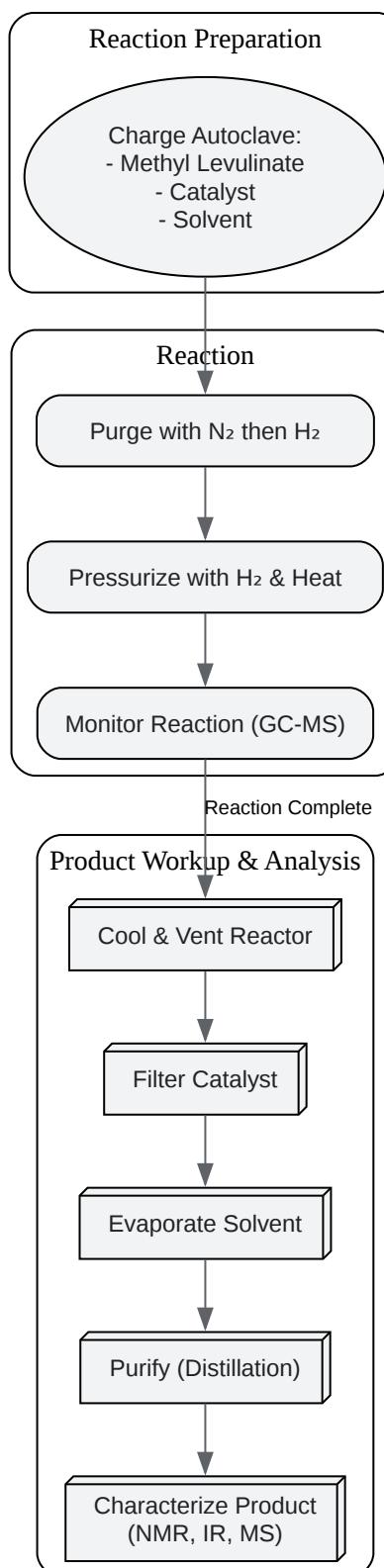
## Chemical Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key logical and experimental flows related to **Methyl 4-hydroxypentanoate**.



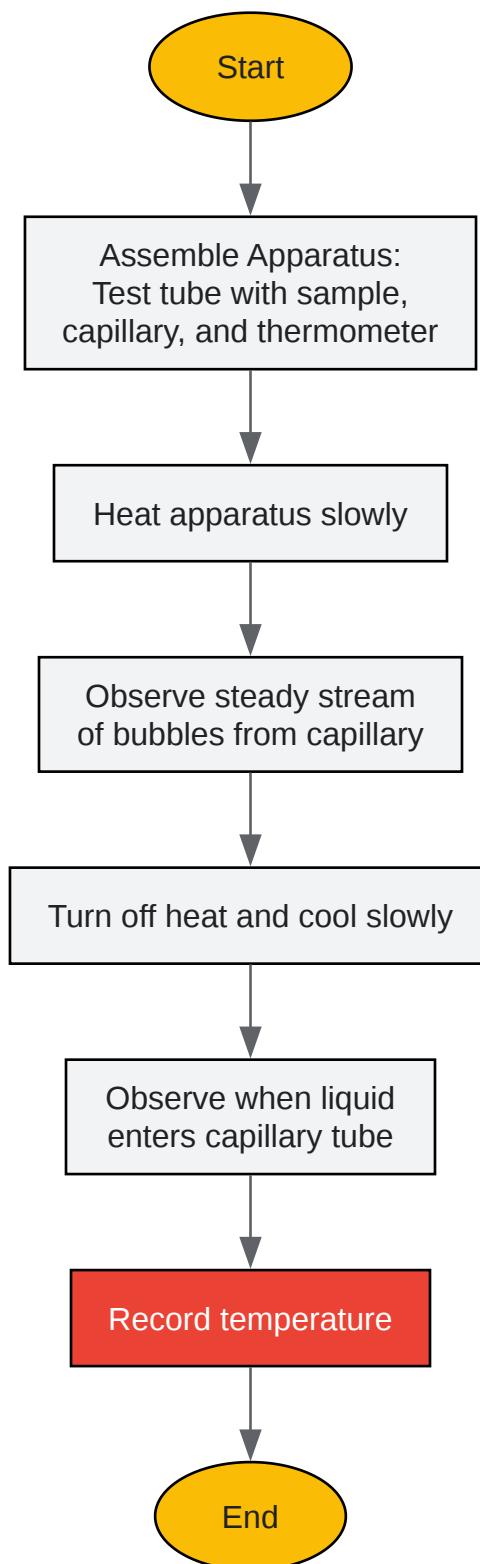
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Caption: Synthesis of **Methyl 4-hydroxypentanoate** and its conversion to GVL.



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Caption: Workflow for the synthesis and purification of **Methyl 4-hydroxypentanoate**.



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Caption: Workflow for the determination of boiling point.

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## References

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